molecular formula C16H13ClN2O3 B2532655 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921545-07-5

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2532655
CAS No.: 921545-07-5
M. Wt: 316.74
InChI Key: GUSLVFMUFVFOIN-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and an oxoindolinyl group at the 2nd position of the benzamide structure

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a broad spectrum of biological activities . The exact interaction and resulting changes would depend on the specific target and the context in which the compound is acting.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific target and biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-oxoindoline.

    Amidation Reaction: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 2-oxoindoline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 5th position can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxoindolinyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chloro group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the oxoindolinyl group.

    Hydrolysis: Products include 5-chloro-2-methoxybenzoic acid and 2-oxoindoline.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-oxoindolin-3-yl)benzamide: Similar structure but with the oxoindolinyl group at the 3rd position.

    5-chloro-2-methoxy-N-(2-oxoindolin-4-yl)benzamide: Similar structure but with the oxoindolinyl group at the 4th position.

    5-chloro-2-methoxy-N-(2-oxoindolin-6-yl)benzamide: Similar structure but with the oxoindolinyl group at the 6th position.

Uniqueness

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzamide is unique due to the specific positioning of the oxoindolinyl group at the 5th position, which imparts distinct chemical and biological properties. This positioning influences its reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-22-14-5-2-10(17)8-12(14)16(21)18-11-3-4-13-9(6-11)7-15(20)19-13/h2-6,8H,7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSLVFMUFVFOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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